molecular formula C13H22Cl2N2O B1389134 {2-[2-(Pyrrolidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride CAS No. 1185299-17-5

{2-[2-(Pyrrolidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride

Cat. No.: B1389134
CAS No.: 1185299-17-5
M. Wt: 293.23 g/mol
InChI Key: SELRKWGIYLFFCU-UHFFFAOYSA-N
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Description

{2-[2-(Pyrrolidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride is a chemical compound of interest in medicinal chemistry and neuroscience research. This molecule features a phenoxyethylamine core, a structure frequently encountered in ligands targeting the central nervous system, which is further modified with a pyrrolidinylmethyl group. This specific structural motif is found in compounds that exhibit high affinity for sigma receptors and other neuroregulatory targets . Sigma receptors are implicated in a wide range of physiological processes and are a active area of investigation for their role in neurological and psychiatric conditions. While the specific pharmacological profile of this compound requires further experimental characterization, its molecular architecture suggests significant research potential. Structurally similar compounds that incorporate pyrrolidine and phenethylamine elements have been investigated as potent sigma receptor antagonists. For instance, research on analogs like UMB116 has demonstrated their efficacy in attenuating the effects of stimulants such as cocaine, including the reduction of convulsions and locomotor stimulation in preclinical models . This positions this compound as a potentially valuable chemical tool for studying addiction and neuropharmacology. Beyond sigma receptor research, the pyrrolidine ring is a common and versatile scaffold in drug discovery. It is frequently incorporated into molecules designed to interact with G protein-coupled receptors (GPCRs) and enzymes within the brain. The design of dual-targeting ligands, particularly for complex disorders like Parkinson's disease, often utilizes such structures to achieve desired interactions with multiple biological targets, such as the histamine H3 receptor (H3R) and monoamine oxidase B (MAO B) . Therefore, this compound may serve as a key intermediate or lead structure for researchers developing novel therapeutic agents for neurodegenerative diseases. The compound is supplied as a dihydrochloride salt to enhance its stability and solubility in aqueous research buffers. As with all research chemicals, proper safety protocols must be followed. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-[2-(pyrrolidin-1-ylmethyl)phenoxy]ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O.2ClH/c14-7-10-16-13-6-2-1-5-12(13)11-15-8-3-4-9-15;;/h1-2,5-6H,3-4,7-11,14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELRKWGIYLFFCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=CC=C2OCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of {2-[2-(Pyrrolidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride involves several steps. One common synthetic route includes the reaction of 2-(pyrrolidin-1-ylmethyl)phenol with 2-chloroethylamine hydrochloride under specific conditions to form the desired product. The reaction typically requires a base such as sodium hydroxide and an organic solvent like dichloromethane. The product is then purified through recrystallization or chromatography .

Chemical Reactions Analysis

{2-[2-(Pyrrolidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Antioxidant Activity

Research indicates that derivatives of {2-[2-(Pyrrolidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride exhibit significant antioxidative properties. These compounds have been tested for their ability to inhibit oxidative stress in biological systems, which is crucial for developing therapeutic agents for diseases associated with oxidative damage.

Antibacterial Properties

The compound has shown promising antibacterial activity against various bacterial strains. Enzymatic assays have demonstrated its potential to inhibit key enzymes involved in bacterial metabolism, suggesting its utility in developing new antibacterial drugs.

Cancer Research

Cell-based assays have been conducted to evaluate the effects of this compound on cell proliferation and the cell cycle. Some derivatives have been characterized for their impact on cancer cell lines, indicating potential applications in cancer treatment.

Enzyme Inhibition

The compound has demonstrated the ability to inhibit several important enzymes, including:

  • Phosphodiesterase type 5
  • Isocitrate dehydrogenase 1
  • Endothelin-converting enzyme 1
  • Vascular adhesion protein 1

These interactions are critical for understanding its pharmacological profile and therapeutic applications.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions that require careful control of conditions to optimize yield and purity. The synthetic routes often include reactions with (hetero)aromatic C-nucleophiles in the presence of trifluoroacetic acid.

Case Studies and Research Findings

Several studies have documented the pharmacological effects of this compound:

  • Study on Antioxidative Properties : A study demonstrated that certain derivatives could significantly reduce oxidative stress markers in vitro, suggesting potential for therapeutic use in oxidative stress-related diseases.
  • Antibacterial Assays : In vitro tests revealed that the compound exhibited inhibitory effects against common bacterial strains, supporting its development as a new class of antibacterial agents.
  • Cancer Cell Proliferation Studies : Research indicated that specific derivatives could induce apoptosis in cancer cell lines, highlighting their potential role in cancer therapy.

Mechanism of Action

The mechanism of action of {2-[2-(Pyrrolidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific research context and application .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between the target compound and selected analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Salt Form
{2-[2-(Pyrrolidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride C₁₃H₂₂Cl₂N₂O 292.9 Phenoxyethylamine, Pyrrolidinylmethyl Dihydrochloride
2-[4-(Methylsulfanyl)phenoxy]ethanamine hydrochloride C₉H₁₄ClNOS 219.7 Methylsulfanylphenoxyethylamine Hydrochloride
2-Phenyl-2-(2-pyrrolidinyl)ethanamine dihydrochloride C₁₂H₁₈Cl₂N₂ 267.2 Phenyl, Pyrrolidinyl Dihydrochloride
2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride C₇H₁₁Cl₂FN₂O 229.1 Fluoropyridinyloxyethylamine Dihydrochloride
{[2-(1-Pyrrolidinyl)-1,3-thiazol-4-yl]methyl}amine dihydrochloride C₈H₁₅Cl₂N₃S 256.2 Thiazole, Pyrrolidinyl Dihydrochloride
Key Observations:
  • Backbone Diversity: The target compound’s phenoxyethylamine backbone differs from analogs like 2-phenyl-2-(2-pyrrolidinyl)ethanamine (phenyl core) or thiazole-containing derivatives (heterocyclic core). These variations impact lipophilicity and electronic properties .
  • Substituent Effects: The pyrrolidinylmethyl group in the target compound may enhance binding to amine receptors (e.g., adrenergic or serotonergic receptors) compared to methylsulfanyl () or fluoropyridinyloxy groups ().
  • Salt Form: All listed compounds are hydrochloride or dihydrochloride salts, improving aqueous solubility for in vitro studies. The dihydrochloride form in the target compound suggests higher solubility than mono-hydrochloride analogs .

Pharmacological and Biochemical Implications

  • Phenoxyethylamine Derivatives: Compounds like 2C-D and 2C-P () are known psychoactive substances targeting serotonin receptors. The target compound’s pyrrolidinylmethyl group may reduce hallucinogenic effects while enhancing selectivity for specific receptor subtypes .
  • Thiazole Analogs: The thiazole-containing analog () demonstrates how heterocyclic cores can alter metabolic stability.
  • Fluorinated Derivatives : Fluorine in ’s compound increases electronegativity, which could enhance blood-brain barrier penetration compared to the target compound’s pyrrolidine group .

Biological Activity

{2-[2-(Pyrrolidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride is a synthetic compound notable for its complex structure, which includes a pyrrolidine ring and a phenoxy group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

  • Molecular Formula : C13H22Cl2N2O
  • Molecular Weight : 293.24 g/mol
  • CAS Number : 1185299-17-5

The dihydrochloride form enhances the compound's solubility, making it suitable for various pharmaceutical applications .

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antioxidative Properties

Experimental studies have shown that derivatives similar to this compound possess antioxidative properties, which are beneficial in combating diseases associated with oxidative stress. These properties were evaluated through assays measuring the compound's ability to inhibit oxidative damage in biological systems.

2. Antibacterial Activity

The compound has been tested against various bacterial strains, demonstrating significant antibacterial activity. This characteristic suggests potential applications in developing new antibacterial agents.

3. Enzyme Inhibition

Enzymatic assays have revealed that this compound inhibits several key enzymes:

  • Phosphodiesterase Type 5
  • Isocitrate Dehydrogenase 1
  • Endothelin-Converting Enzyme 1
  • Vascular Adhesion Protein 1

These inhibitory effects indicate a potential role in therapeutic strategies targeting various diseases, including cardiovascular conditions and cancer.

4. Cell Proliferation and Cancer Treatment

Cell-based assays have been utilized to assess the impact of this compound on cell proliferation and the cell cycle. Some derivatives have shown promising results in affecting cell cycle progression, which is crucial for cancer treatment strategies.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound NameStructural FeaturesBiological Activity
PyridylmethylamineContains a pyridine ringAntidepressant effects
PhenylethylamineSimple phenyl and ethyl groupsStimulant properties
BenzylamineBenzene ring attached to an amineAntimicrobial activity
N-MethylpyrrolidineMethylated pyrrolidineNeuroactive properties

The unique combination of structural elements in this compound may enhance its selective interaction with biological targets compared to other compounds.

Case Studies and Research Findings

Recent studies have focused on the pharmacological potential of this compound:

  • A study demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines (e.g., MCF-7, MDA-MB-231) in a dose-dependent manner, suggesting its utility in cancer therapy .
  • Another investigation highlighted its effectiveness in reducing glioma cell viability through multiple mechanisms, including cell cycle arrest and induction of necroptosis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for {2-[2-(Pyrrolidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Step 1 : Start with a phenoxyethylamine scaffold. Introduce the pyrrolidin-1-ylmethyl group via reductive amination or alkylation, using reagents like sodium cyanoborohydride (NaBH3CN) in methanol/acidic conditions .
  • Step 2 : Purify intermediates via column chromatography (silica gel, gradient elution with CH2Cl2/MeOH).
  • Step 3 : Convert the free base to the dihydrochloride salt by treating with HCl gas in anhydrous ethanol, followed by crystallization from acetone/water (4:1 v/v) to enhance purity (>95%) .
  • Critical Parameters : Temperature control during salt formation (40–50°C) prevents decomposition. Use Karl Fischer titration to verify water content in the final product .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodology :

  • NMR : 1H/13C NMR to confirm the presence of the pyrrolidine ring (δ 2.5–3.0 ppm for N-CH2 groups) and phenoxyethylamine backbone (δ 6.5–7.5 ppm for aromatic protons) .
  • HPLC : Reverse-phase C18 column (mobile phase: 0.1% TFA in H2O/ACN) to assess purity (>98%) and detect impurities (e.g., unreacted starting materials) .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]+ at m/z 295.2 for the free base) .

Q. How does the dihydrochloride salt form impact solubility and stability in aqueous buffers?

  • Methodology :

  • Solubility Testing : Dissolve 10 mg in PBS (pH 7.4) at 25°C; compare with free base. The dihydrochloride salt typically exhibits higher solubility (>50 mg/mL) due to ionic interactions .
  • Stability Assay : Incubate in PBS at 37°C for 24 hours; analyze via HPLC for degradation products (e.g., hydrolysis of the pyrrolidine ring at pH < 4) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different assay systems (e.g., receptor binding vs. functional assays)?

  • Methodology :

  • Receptor Binding Assays : Use radiolabeled ligands (e.g., [3H]spiperone for dopamine D2 receptors) to measure Ki values. Compare with functional assays (e.g., cAMP inhibition in HEK293 cells) to identify discrepancies due to assay sensitivity or allosteric modulation .
  • Data Normalization : Apply Hill coefficients to distinguish competitive vs. non-competitive binding. Use Schild analysis for antagonist potency .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pyrrolidine moiety for enhanced CNS penetration?

  • Methodology :

  • Modifications : Synthesize analogs with substituents on the pyrrolidine nitrogen (e.g., methyl, benzyl) or replace pyrrolidine with piperidine .
  • Assays :
  • LogP Measurement : Shake-flask method to determine octanol/water partition coefficients. Target LogP 2–3 for blood-brain barrier permeability .
  • PAMPA-BBB : Parallel artificial membrane permeability assay to predict CNS bioavailability .

Q. What mechanistic insights explain discrepancies in cytotoxicity profiles between in vitro and ex vivo models?

  • Methodology :

  • In Vitro : Treat HepG2 cells with 10–100 µM compound; measure IC50 via MTT assay.
  • Ex Vivo : Use precision-cut liver slices to assess metabolite-driven toxicity (e.g., CYP450-mediated bioactivation).
  • Resolution : LC-MS/MS to identify reactive metabolites (e.g., quinone imines) that form protein adducts in ex vivo models but not in vitro .

Notes

  • Key References : Synthesis protocols , analytical validation , and biological assays are prioritized for reproducibility.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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